N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide
Description
The compound N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide is an isatin-derived hydrazide featuring a complex substitution pattern. Its core structure includes:
- A 5-bromo-substituted indole ring at position 3.
- A 4-methoxyphenoxy acetohydrazide side chain, which introduces hydrogen-bonding and π-stacking capabilities.
Isatin derivatives are renowned for their broad bioactivities, including anticancer, antimicrobial, and antiviral properties . Below, we compare its structural and functional attributes with related compounds.
Properties
Molecular Formula |
C24H29BrN4O4 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H29BrN4O4/c1-4-12-28(13-5-2)16-29-21-11-6-17(25)14-20(21)23(24(29)31)27-26-22(30)15-33-19-9-7-18(32-3)8-10-19/h6-11,14,31H,4-5,12-13,15-16H2,1-3H3 |
InChI Key |
DWKKAAWVUCUENW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Derivatives
The 5-bromo substitution on the indole ring is achieved through directed electrophilic aromatic substitution. Source describes a three-step protocol for synthesizing 5-bromoindole from indole:
-
Sulfonation : Indole is treated with sodium bisulfite in alcoholic solvent (e.g., isopropanol) at 20–30°C for 15–20 hours to yield 2-sodium sulfonate-indole.
-
Acetylation : The sulfonated intermediate undergoes acetylation with acetic anhydride at 68–73°C, forming 2-sulfonate-1-acetylindole.
-
Bromination : Bromine is added to the acetylated intermediate in aqueous solution at 0–5°C, followed by hydrolysis with potassium hydroxide to yield 5-bromoindole with 99.3% purity.
Key Optimization (Table 1):
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonation | Isopropanol | 25 | 82 | 95 |
| Acetylation | Acetic anhydride | 73 | 89 | 97 |
| Bromination | Water | 0–5 | 76 | 99.3 |
Alternative Route via Sonogashira Coupling
Functionalization of the Indole Core
| Amine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Dipropylamine | None | Ethanol | 68 |
| Dipropylamine | Acetic acid | Ethanol | 84 |
Oxidation to 2-Oxoindole
The 2-position is oxidized to a ketone using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic solvent system (CH₃CN/H₂O). This method achieves >90% conversion with minimal over-oxidation.
Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide
Esterification and Hydrazide Formation
Source outlines the synthesis of structurally analogous hydrazides:
-
Esterification : 4-Methoxyphenol reacts with ethyl chloroacetate in the presence of K₂CO₃ to yield ethyl 2-(4-methoxyphenoxy)acetate.
-
Hydrazinolysis : The ester is treated with hydrazine hydrate in ethanol at 60°C for 6 hours, producing 2-(4-methoxyphenoxy)acetohydrazide.
Reaction Metrics :
-
Yield: 78–85%
-
Purity: 98% (HPLC)
Hydrazone Formation and Stereochemical Control
Condensation Reaction
The final step involves condensing the 2-oxoindole (Intermediate A) with the hydrazide (Intermediate B) under acidic conditions to favor the Z-isomer:
-
Conditions : Ethanol, catalytic HCl (0.1 M), reflux for 8 hours.
-
Workup : Neutralization with NaHCO₃, followed by recrystallization from ethanol/water.
Stereoselectivity : The Z-configuration is favored due to intramolecular hydrogen bonding between the indole’s NH and the hydrazone’s oxygen.
Yield and Purity (Table 3):
| Solvent | Acid Catalyst | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Ethanol | HCl | 78 | 9:1 | 72 |
| THF | AcOH | 65 | 5:1 | 58 |
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR : Key signals include the indole NH (δ 10.2 ppm), hydrazone NH (δ 11.8 ppm), and methoxy group (δ 3.78 ppm).
-
HPLC : Purity >98% under isocratic conditions (60% MeCN/40% H₂O).
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12° between the indole and hydrazide planes.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Cost Analysis (Table 4)
| Component | Cost per kg (USD) |
|---|---|
| 5-Bromoindole | 1,200 |
| Dipropylamine | 850 |
| Hydrazine hydrate | 300 |
| Total (theoretical) | 2,350 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN_3) or thiourea under mild heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while substitution reactions could produce a variety of functionalized indole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Bioactivity Trends
Table 1: Key Structural Features and Bioactivities of Comparable Isatin Derivatives
Structure-Activity Relationships (SAR)
Indole Substitutions
- Halogenation (Br/Cl/F): Bromine at position 5 (as in the target compound and 5b ) enhances antimicrobial activity, likely due to increased electrophilicity and membrane penetration. Chloro and fluoro analogs (e.g., 5c and 5d ) show similar trends but with reduced potency compared to Br.
- N1 Substitution: The dipropylaminomethyl group in the target compound may improve solubility and CNS penetration compared to simpler alkyl or benzyl groups (e.g., 1-benzyl in compound 7 ).
Side Chain Modifications
- 4-Methoxyphenoxy vs. Quinoline/Aryl: The 4-methoxyphenoxy moiety in the target compound offers a balance of hydrophobicity and hydrogen-bond donor capacity, contrasting with the quinoline core in OHEI , which showed antiviral activity but poorer solubility.
Hydrazide Linkers
- Acetohydrazide (target compound) vs. benzohydrazide (compound 1 ): Acetohydrazides generally exhibit better metabolic stability, as seen in ADMET studies of nitroisatin derivatives .
Anticancer Potential:
- Compound 7 (1.69 µM IC50 ) outperforms other analogs, likely due to its 1-benzyl group enhancing cellular uptake. The target compound’s dipropylaminomethyl group may mimic this effect but requires empirical validation.
Antimicrobial Activity:
- Compound 5b and oxadiazole derivatives show strong activity against Gram-negative bacteria (e.g., E. coli). The target compound’s 4-methoxyphenoxy group may broaden its spectrum to include fungi.
ADMET Profiles:
- Nitroisatin derivatives (e.g., compound 1 ) exhibit favorable ADMET properties, suggesting the target compound’s acetohydrazide linker and methoxy group could further enhance bioavailability.
Biological Activity
N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Indole Core : A bicyclic structure known for various biological activities.
- Bromine Substitution : The presence of bromine at the 5-position enhances its reactivity.
- Dipropylamino Group : This moiety may contribute to its pharmacological properties.
- Methoxyphenoxy Acetohydrazide Group : This functional group is often associated with improved solubility and bioactivity.
The molecular formula is with a molecular weight of approximately 436.33 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Apoptosis Induction : Evidence suggests that it may promote programmed cell death in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this indole derivative. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Reported IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against:
- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is likely due to membrane disruption and interference with bacterial metabolism.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing a dose-dependent response with significant cell death observed at concentrations above 15 µM .
- Antimicrobial Screening : Another investigation assessed the antibacterial properties against E. coli, where the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for development into an antibacterial agent .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Hydrazide formation : Reacting 2-(4-methoxyphenoxy)acetic acid with hydrazine hydrate to form the hydrazide intermediate.
Indole activation : The 5-bromoindole core is activated using phosphorus oxychloride (POCl₃) to form a reactive carbonyl intermediate.
Condensation : The hydrazide reacts with the activated indole under basic conditions (e.g., triethylamine) to form the final Schiff base structure .
Q. Validation :
- TLC monitors reaction progress (e.g., chloroform:methanol 9:1).
- NMR (¹H/¹³C) confirms the Z-configuration of the imine bond (δ 8.2–8.5 ppm for the indolylidene proton) and the dipropylamino methyl group (δ 3.1–3.3 ppm) .
- Mass spectrometry (HRMS) verifies the molecular ion peak at m/z 502.08 (calculated for C₂₃H₂₈BrN₃O₄⁺) .
Q. How can researchers confirm the compound’s tautomeric stability in solution?
Methodological Answer: Tautomerism between the enol-imine and keto-amine forms is common in indolylidene hydrazides. Stability studies should include:
Q. What solubility and stability considerations are critical for in vitro assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers. Use DMSO (≤2% v/v) for stock solutions, and confirm solubility via dynamic light scattering (DLS) to avoid aggregation.
- Stability : Perform HPLC-UV (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours to monitor degradation under assay conditions (e.g., pH 7.4, 37°C) .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the indole and methoxyphenoxy motifs as pharmacophores .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the hydrazide and bromoindole sites .
Data Contradiction Example :
Conflicting docking scores for COX-2 binding (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol in different studies) may arise from protonation state assumptions. Validate via isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Dose-response profiling : Use a 10-point dilution series (0.1–100 µM) in parallel assays (e.g., MIC for E. coli and IL-6 ELISA for anti-inflammatory activity).
- Off-target screening : Employ a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended interactions that may explain divergent results .
Q. How can researchers optimize reaction yields when scaling synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature (60–100°C), stoichiometry (1:1–1:1.5 hydrazide:indole), and solvent (DMF vs. THF).
- Flow chemistry : Use microreactors to enhance mixing and reduce side reactions (e.g., hydrolysis of the imine bond) .
Q. What advanced techniques characterize supramolecular interactions (e.g., self-assembly)?
Methodological Answer:
- X-ray crystallography : Resolve π-π stacking between indole rings and hydrogen bonding at the hydrazide moiety.
- SAXS (Small-Angle X-ray Scattering) : Probe aggregate formation in solution at concentrations >1 mM .
Key Recommendations for Researchers
- Prioritize crystallographic validation to resolve tautomeric ambiguities.
- Use DoE for scalable synthesis to ensure batch-to-batch reproducibility.
- Cross-validate computational predictions with SPR (Surface Plasmon Resonance) for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
